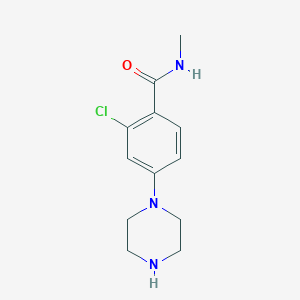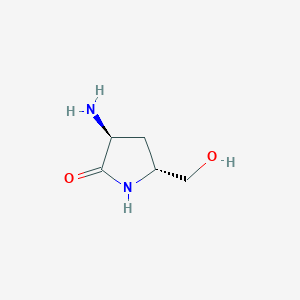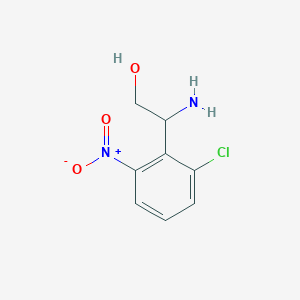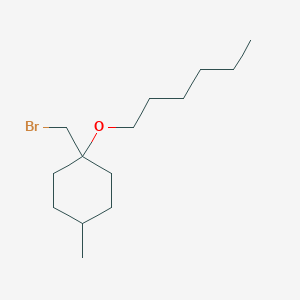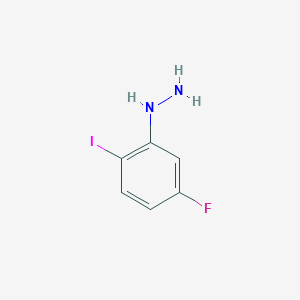
tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate: is an organic compound with the molecular formula C8H18N2O3. It is a carbamate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid). This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate is used as a building block in organic synthesis. It can be used to introduce carbamate groups into molecules, which can alter their chemical properties and reactivity.
Biology: In biological research, this compound can be used as a protecting group for amines. Protecting groups are used to temporarily mask reactive functional groups during multi-step synthesis, allowing for selective reactions to occur.
Medicine: The compound may have potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to release the active drug.
Industry: In industrial applications, tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate can be used in the production of polymers and other materials. Its carbamate group can participate in polymerization reactions, leading to the formation of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate depends on its specific application. In organic synthesis, it acts as a reagent that can introduce carbamate groups into molecules. In biological systems, it may act as a protecting group for amines, preventing unwanted reactions during synthesis. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used in organic synthesis.
N-methylcarbamate: Another carbamate derivative with different substituents.
3-amino-2-hydroxypropyl carbamate: A related compound with similar functional groups.
Uniqueness: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate is unique due to its specific combination of functional groups. The presence of both an amino and a hydroxyl group on the propyl chain, along with the tert-butyl and N-methyl groups, gives it distinct chemical properties and reactivity compared to other carbamate derivatives.
Propiedades
Fórmula molecular |
C9H20N2O3 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h7,12H,5-6,10H2,1-4H3 |
Clave InChI |
XEVRVOFMOWDJIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
